molecular formula C26H34O7 B5044481 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B5044481
M. Wt: 458.5 g/mol
InChI Key: SMDPPMFMPBQMSR-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of thiophene-3-carboxaldehyde with dimedone in methanol under stirring conditions at room temperature . Another method involves the use of 1,3-cyclohexane dione, potassium carbonate, and acetonitrile, stirred for several hours at 25-30°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-25(2)10-15(27)22(16(28)11-25)21(23-17(29)12-26(3,4)13-18(23)30)14-8-19(31-5)24(33-7)20(9-14)32-6/h8-9,21-22,29H,10-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDPPMFMPBQMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(CC(CC3=O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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